![molecular formula C22H17ClN2O3 B5782105 5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)
5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
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Overview
Description
5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is not fully understood. However, studies have suggested that it may exert its anti-cancer activity by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Its insecticidal properties may be attributed to its ability to disrupt the nervous system of insects.
Biochemical and physiological effects:
Studies have shown that 5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol may have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. It has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol in lab experiments is its low toxicity profile, which makes it safe to handle and use in various assays. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for the research and development of 5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol. One area of interest is its potential use as a therapeutic agent for the treatment of cancer, with further studies needed to elucidate its mechanism of action and optimize its efficacy. Another area of interest is its potential use as a pesticide, with studies needed to evaluate its effectiveness and safety in different agricultural settings. Additionally, further research is needed to explore its potential applications in material science and other fields.
Synthesis Methods
The synthesis of 5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol involves the reaction between 4-chlorobenzyl alcohol and 4-phenoxy-1H-pyrazole-3-carbaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with 2-hydroxy-4-methoxybenzaldehyde to obtain the final product.
Scientific Research Applications
5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agriculture, it has been investigated for its potential use as a pesticide due to its insecticidal properties. In material science, this compound has shown potential as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-16-8-6-15(7-9-16)14-27-18-10-11-19(20(26)12-18)22-21(13-24-25-22)28-17-4-2-1-3-5-17/h1-13,26H,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUJMLNDHSSVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol |
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